molecular formula C11H12N2O2 B2537783 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94882-00-5

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2537783
CAS No.: 94882-00-5
M. Wt: 204.229
InChI Key: ADWLEQHYPMISKG-UHFFFAOYSA-N
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Description

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. This reaction typically requires the use of ethylene glycol as a solvent to facilitate the condensation process . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its CXCR3 antagonism is achieved by binding to the CXCR3 receptor, thereby inhibiting its activity. Similarly, its inhibition of human leukocyte elastase and acetylcholinesterase involves binding to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family:

Biological Activity

2-Propoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is synthesized through various methods, including alkylation reactions and halogenation processes. The compound exhibits unique chemical properties that facilitate its modification into derivatives with enhanced biological activity. For instance, alkylation under phase transfer catalysis conditions has been reported to yield various derivatives with differing biological properties .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an effective therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one, including 2-propoxy variants, have been tested for antimicrobial properties. However, initial studies showed limited effectiveness against certain bacterial strains . Further optimization of these compounds may enhance their antimicrobial efficacy.

2. Inhibition of Human Leukocyte Elastase (HLE)

One significant area of research involves the inhibition of human leukocyte elastase (HLE), an enzyme linked to various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Compounds similar to this compound have demonstrated potent inhibitory effects on HLE, suggesting potential therapeutic applications in managing inflammatory conditions .

3. Activation of Pyruvate Kinase M2 (PKM2)

Recent studies have identified certain derivatives as activators of PKM2, an enzyme involved in cancer metabolism. These findings indicate that compounds like this compound could play a role in cancer therapy by modulating metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

StudyFocusFindings
Study AAntimicrobial ActivityLimited effectiveness against bacterial strains; further optimization needed.
Study BHLE InhibitionPotent inhibitor with potential applications in treating COPD and asthma; ED(50) values indicate effective dosage levels.
Study CPKM2 ActivationIdentified as a novel PKM2 activator; implications for cancer metabolism modulation.

Properties

IUPAC Name

2-propoxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-7-15-10-8-11(14)13-6-4-3-5-9(13)12-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWLEQHYPMISKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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